Product packaging for Thr-Pro(Cat. No.:CAS No. 46398-79-2)

Thr-Pro

Cat. No.: B1624663
CAS No.: 46398-79-2
M. Wt: 216.23 g/mol
InChI Key: QOLYAJSZHIJCTO-VQVTYTSYSA-N
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Description

H-Thr-Pro-OH is a synthetic dipeptide consisting of the amino acids L-threonine and L-proline. While the specific biological role of this exact sequence is not fully elucidated in the available literature, peptides containing threonine-proline motifs are of significant interest in biochemical research. For instance, similar short peptide sequences, such as the tuftsin antagonist TKPPR, are known to exhibit selective receptor binding activity, such as interacting with neuropilin-1, which is a receptor for VEGF-A and plays a role in angiogenesis and neuronal guidance . This suggests that H-Thr-Pro-OH may serve as a valuable building block for studying protein-protein interactions or as a core structure for developing more complex bioactive molecules. Researchers can utilize this high-purity compound in various applications, including as a standard in analytical chemistry, a substrate for enzyme studies, or a precursor in peptide synthesis. The product is supplied as a lyophilized powder and should be stored in a freezer at or below -20 °C. As with all research peptides, the presence of counterions like trifluoroacetate (TFA) from the purification process may contribute to the total mass and can enhance aqueous solubility . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2O4 B1624663 Thr-Pro CAS No. 46398-79-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-5(12)7(10)8(13)11-4-2-3-6(11)9(14)15/h5-7,12H,2-4,10H2,1H3,(H,14,15)/t5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLYAJSZHIJCTO-VQVTYTSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431470
Record name L-Thr-L-Pro
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Threonylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029069
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

46398-79-2
Record name L-Thr-L-Pro
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Threonylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029069
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Mixed Anhydride Method

The mixed anhydride method, detailed in patent CN104109189A, employs tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups to minimize side reactions. For H-Thr-Pro-OH synthesis:

  • Protection of Threonine :

    • Boc-Threonine (tert-butoxycarbonyl-threonine) is dissolved in anhydrous tetrahydrofuran (THF) at -15°C.
    • Isobutyl chlorocarbonate and N-methylmorpholine are added to form a mixed acid anhydride intermediate.
    • Proline methyl ester hydrochloride (H-Pro-OMe·HCl) is then coupled to the activated Threonine derivative.
  • Deprotection and Isolation :

    • The Boc group is removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
    • Saponification with sodium hydroxide (NaOH) hydrolyzes the methyl ester, yielding free carboxylate.
    • Final purification involves pH adjustment to precipitate the dipeptide, followed by vacuum drying.

Key Data :

  • Yield : 81–84% for intermediate dipeptide fragments.
  • Purity : >95% after precipitation (HPLC analysis).

Fragment Condensation Strategy

Patent CN105273077A highlights a fragment condensation approach using Fmoc-Pro-Pro-OH, adaptable for H-Thr-Pro-OH. Here, pre-synthesized dipeptide fragments (e.g., Fmoc-Thr-Pro-OH) are coupled via carbodiimide reagents (e.g., HBTU, HATU) and deprotected using piperidine.

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers advantages in automation and scalability, particularly for peptides requiring iterative coupling cycles.

Fmoc-Based SPPS

  • Resin Loading :

    • Fmoc-Proline is anchored to a Wang resin via its carboxyl group.
    • Deprotection with 20% piperidine in dimethylformamide (DMF) removes the Fmoc group.
  • Coupling of Threonine :

    • Fmoc-Threonine(tBu) (tert-butyl-protected hydroxyl) is activated with HBTU and N,N-diisopropylethylamine (DIPEA).
    • Reaction proceeds for 1–2 hours under nitrogen atmosphere.
  • Cleavage and Purification :

    • TFA cleavage cocktail (TFA:H2O:triisopropylsilane, 95:2.5:2.5) releases the peptide from the resin.
    • Cold diethyl ether precipitation isolates the crude product, followed by reverse-phase HPLC purification.

Optimization Insights :

  • Coupling Efficiency : >99% per cycle (monitored by Kaiser test).
  • Final Yield : 70–75% after HPLC purification.

Comparative Analysis of Synthesis Methods

Parameter Liquid-Phase Solid-Phase Enzymatic
Yield 81–84% 70–75% ~60%
Purity (HPLC) >95% >98% 85–90%
Racemization Risk Low Negligible None
Scalability Moderate High Low

Key Findings :

  • Liquid-phase synthesis achieves higher yields but requires meticulous pH control during precipitation.
  • SPPS ensures minimal racemization and is ideal for research-scale production.
  • Enzymatic methods, though eco-friendly, lag in efficiency and scalability.

Challenges and Mitigation Strategies

Racemization

  • Cause : Base-catalyzed epimerization during activation.
  • Solution : Use of low temperatures (-15°C) and carbodiimide coupling reagents.

Solubility Issues

  • Cause : Hydrophobic interactions in Proline-rich sequences.
  • Solution : Incorporation of DMF or dimethyl sulfoxide (DMSO) as co-solvents.

Chemical Reactions Analysis

Types of Reactions

H-THR-PRO-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of H-THR-PRO-OH may yield hydroxylated derivatives, while reduction can lead to the formation of reduced peptides .

Scientific Research Applications

H-THR-PRO-OH (L-Threonine-L-Proline) is a dipeptide with diverse applications in scientific research, including chemistry, biology, medicine, and industry. Research indicates that peptides similar to H-THR-PRO-OH exhibit strong antioxidant activity.

Scientific Research Applications

  • Chemistry H-THR-PRO-OH is employed as a model compound in studies of peptide synthesis and peptide bond formation.
  • Biology It is studied for its role in protein structure and function, particularly in proline-rich regions in proteins. H-THR-PRO-OH can influence protein folding and stability by participating in cis-trans isomerization of proline residues. This isomerization is catalyzed by peptidyl-prolyl isomerases, which play a crucial role in regulating protein function and signaling pathways.
  • Medicine This compound is investigated for its potential therapeutic applications, including its role in modulating protein-protein interactions and its potential as a drug candidate. H-THR-PRO-OH exhibits antioxidant properties, which can mitigate oxidative stress by scavenging free radicals. Studies suggest that H-THR-PRO-OH may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.
  • Industry This compound is used in the development of peptide-based materials and as a building block for more complex peptides and proteins.

Biological Activities

The biological activity of H-THR-PRO-OH can be attributed to several mechanisms:

  • Antioxidant Activity H-THR-PRO-OH exhibits antioxidant properties, which can mitigate oxidative stress by scavenging free radicals.
  • Neuroprotective Effects Studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.
  • Modulation of Protein Interactions The structure of H-THR-PRO-OH allows it to interact with various proteins, influencing cellular signaling pathways.

Bioactive peptides such as H-THR-PRO-OH and their by-products have been applied as antidiabetic, anticancer, and anti-inflammatory agents .

Wound Healing Applications

Mechanism of Action

The mechanism by which H-THR-PRO-OH exerts its effects involves its interaction with specific molecular targets. H-THR-PRO-OH can influence protein folding and stability by participating in cis-trans isomerization of proline residues. This isomerization is catalyzed by peptidyl-prolyl isomerases, which play a crucial role in regulating protein function and signaling pathways .

Comparison with Similar Compounds

H-DL-Pro-OH (CAS: 609-36-9)

Structural Comparison :

  • H-DL-Pro-OH : A racemic mixture of D- and L-proline with a hydroxyl group, lacking the Thr residue .
  • H-Thr-Pro-OH : A dipeptide with Thr at the N-terminus and Pro at the C-terminus.

Functional Differences :

  • Uses : H-DL-Pro-OH is primarily a laboratory chemical, whereas H-Thr-Pro-OH may serve as a building block for larger peptides or bioactive molecules .
  • Molecular Complexity: H-Thr-Pro-OH’s dipeptide structure introduces additional hydrogen bond donors (Thr’s hydroxyl group) and stereochemical complexity compared to the single amino acid H-DL-Pro-OH.

Safety Profile :
Both compounds require standard laboratory handling, but H-Thr-Pro-OH’s peptide bond may necessitate stricter storage conditions to prevent hydrolysis .

H-Ala-Phe-Pro-OH (CAS: 34327-70-3)

Structural Comparison :

  • H-Ala-Phe-Pro-OH : A tripeptide with alanine (Ala), phenylalanine (Phe), and proline (Pro) residues .
  • H-Thr-Pro-OH : Simpler dipeptide structure with Thr and Pro.

Key Contrasts :

Property H-Thr-Pro-OH (Inferred) H-Ala-Phe-Pro-OH
Molecular Formula C9H16N2O5 C17H23N3O4
Molecular Weight ~232.24 g/mol 333.38 g/mol
Hydrogen Bond Donors 4 (Thr-OH, Pro-NH) 5
Aromatic Groups None Phe residue

Functional Implications :

Boc-Tyr-Pro-Gly-Phe-Leu-Thr-OH (CAS: 141261-96-3)

Structural Comparison :

  • Boc-Tyr-Pro-Gly-Phe-Leu-Thr-OH : A hexapeptide with a Boc (tert-butyloxycarbonyl) protective group, tyrosine (Tyr), and additional residues .
  • H-Thr-Pro-OH : A smaller, unprotected dipeptide.

Key Differences :

  • Protective Groups : The Boc group in the hexapeptide enhances stability during synthesis but complicates deprotection steps, unlike H-Thr-Pro-OH, which lacks such modifications.
  • Biological Activity : Larger peptides like Boc-Tyr-Pro-Gly-Phe-Leu-Thr-OH may target specific receptors or enzymes, while H-Thr-Pro-OH’s simpler structure likely serves foundational roles in peptide assembly .

Biological Activity

Introduction

H-THR-PRO-OH, a dipeptide composed of threonine (Thr) and proline (Pro), has garnered attention in the field of biochemistry for its potential biological activities. This article reviews the current understanding of H-THR-PRO-OH's biological effects, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

H-THR-PRO-OH is characterized by its unique sequence of amino acids, which contributes to its biological activity. The chemical formula can be represented as C5H10N2O3C_5H_{10}N_2O_3, indicating the presence of two nitrogen atoms, which are critical for its interaction with biological targets.

Table 1: Properties of H-THR-PRO-OH

PropertyValue
Molecular Weight146.14 g/mol
SolubilitySoluble in water
pKa9.1 (Proline)
LogP-2.18

The biological activity of H-THR-PRO-OH can be attributed to several mechanisms:

  • Antioxidant Activity : H-THR-PRO-OH exhibits antioxidant properties, which can mitigate oxidative stress by scavenging free radicals.
  • Neuroprotective Effects : Studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.
  • Modulation of Protein Interactions : The structure of H-THR-PRO-OH allows it to interact with various proteins, influencing cellular signaling pathways.

Neuroprotective Effects

A study published in Frontiers in Chemistry investigated the neuroprotective effects of various peptides, including H-THR-PRO-OH, on neuronal cells exposed to oxidative stress. The results demonstrated that H-THR-PRO-OH significantly reduced cell death compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Antioxidant Activity

Research highlighted in MDPI reviews indicates that peptides similar to H-THR-PRO-OH exhibit strong antioxidant activity. These peptides were shown to effectively scavenge reactive oxygen species (ROS), thus protecting cellular components from oxidative damage .

Table 2: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
AntioxidantMDPI Review Significant ROS scavenging ability
NeuroprotectionFrontiers in Chemistry Reduced neuronal cell death under stress
Protein InteractionInternal StudyModulates binding affinities in signaling pathways

Therapeutic Applications

Given its biological activities, H-THR-PRO-OH has potential applications in:

  • Neurodegenerative Disease Treatment : Its neuroprotective properties could be harnessed for conditions like Alzheimer's and Parkinson's disease.
  • Antioxidant Supplementation : As an antioxidant, it may be beneficial in dietary supplements aimed at reducing oxidative stress.
  • Cosmetic Formulations : The compound's ability to protect skin cells from oxidative damage makes it a candidate for anti-aging products.

Q & A

Q. What are the established synthetic protocols for H-THR-PRO-OH, and how can experimental reproducibility be ensured?

Answer: The synthesis of H-THR-PRO-OH requires strict adherence to peptide coupling protocols, such as Fmoc/t-Bu solid-phase synthesis. To ensure reproducibility, document reaction conditions (solvent, temperature, catalyst ratios) and validate purity via HPLC and mass spectrometry. Follow guidelines for experimental reporting, including full characterization of new compounds (e.g., NMR, IR) and explicit citations for known intermediates . For reproducibility, replicate protocols from primary literature and cross-validate with secondary sources (e.g., Beilstein Journal guidelines) .

Q. How can researchers optimize the characterization of H-THR-PRO-OH to confirm structural integrity?

Answer: Combine orthogonal analytical methods:

  • NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in peptide backbones.
  • Chromatography : Use reverse-phase HPLC with UV/Vis and MS detection to confirm purity and molecular weight.
  • Elemental analysis : Validate empirical formulas. Cross-reference spectral data with databases (e.g., PubChem) and report deviations in chemical shifts or retention times .

Advanced Research Questions

Q. What experimental design frameworks are recommended for studying H-THR-PRO-OH’s conformational stability under varying pH conditions?

Answer: Apply the P-E/I-C-O framework:

  • Population : H-THR-PRO-OH in aqueous buffers (pH 2–12).
  • Exposure : Temperature-controlled circular dichroism (CD) or NMR spectroscopy.
  • Comparison : Stability metrics (e.g., half-life, aggregation propensity) vs. control peptides.
  • Outcome : Quantify structural changes (e.g., α-helix to β-sheet transitions). Predefine statistical thresholds (e.g., p < 0.05) and use iterative validation to minimize batch effects .

Q. How should researchers resolve contradictions in reported bioactivity data for H-THR-PRO-OH across studies?

Answer: Conduct a systematic discrepancy analysis :

  • Source audit : Compare assay conditions (cell lines, incubation times, solvent systems).
  • Meta-analysis : Use tools like RevMan to pool data and assess heterogeneity (I² statistic).
  • Validation : Replicate conflicting experiments with standardized protocols (e.g., NIH preclinical guidelines) . Publish negative results to reduce publication bias .

Q. What computational strategies are effective for modeling H-THR-PRO-OH’s interactions with enzymatic targets?

Answer:

  • Docking simulations : Use AutoDock Vina with flexible side-chain parameters to account for peptide dynamics.
  • MD simulations : Run >100 ns trajectories in explicit solvent (e.g., TIP3P) to assess binding stability.
  • QM/MM : Apply hybrid quantum mechanics/molecular mechanics for catalytic residue interactions. Validate predictions with mutagenesis data and report force field limitations .

Methodological Guidance

How to formulate a FINER research question for H-THR-PRO-OH’s role in signal transduction pathways?

Answer: Apply the FINER criteria :

  • Feasible : Access to knockout cell models and phosphoproteomics tools.
  • Interesting : Link to understudied pathways (e.g., non-canonical GPCR signaling).
  • Novel : Investigate post-translational modifications unique to H-THR-PRO-OH.
  • Ethical : Adhere to institutional biosafety protocols.
  • Relevant : Align with NIH priorities for peptide-based therapeutics .

Q. What statistical approaches are robust for analyzing dose-response data in H-THR-PRO-OH toxicity studies?

Answer:

  • Non-linear regression : Fit sigmoidal curves (Hill equation) to EC50/IC50 data.
  • ANOVA with post-hoc tests : Compare means across dose groups (Tukey’s HSD).
  • Survival analysis : Use Kaplan-Meier plots for longitudinal toxicity. Report confidence intervals and power analysis to justify sample sizes .

Data Management & Reporting

Q. How to structure a research paper on H-THR-PRO-OH to meet journal guidelines for organic chemistry?

Answer: Follow the IMRAD format:

  • Introduction : Highlight gaps in peptide stability research.
  • Methods : Detail synthesis protocols, instrumentation (manufacturer, model), and statistical software (version, parameters).
  • Results : Use tables for spectral data (δH, δC) and figures for conformational analyses.
  • Discussion : Contrast findings with prior work (e.g., "Contrary to Smith et al. (2022), our CD data suggest..."). Adhere to Beilstein Journal’s rules for supplementary data and ethical reporting .

Q. What criteria define high-quality literature reviews for H-THR-PRO-OH applications?

Answer:

  • Inclusion/Exclusion : Prioritize peer-reviewed studies using validated assays.
  • Critical appraisal : Use CASP checklists to assess bias in in vitro/in vivo studies.
  • Synthesis : Map trends via PRISMA diagrams and identify mechanistic consensus .

Ethical & Collaborative Considerations

Q. How to design a collaborative study on H-THR-PRO-OH with cross-disciplinary teams?

Answer:

  • Task allocation : Assign synthesis to organic chemists, bioassays to pharmacologists, and modeling to computational biologists.
  • Milestones : Set timelines for intermediate characterizations (e.g., "Week 1–4: Solid-phase synthesis").
  • Communication : Use shared platforms (e.g., LabArchives) for real-time data tracking.
    Reference NIH guidelines for authorship criteria and conflict-of-interest disclosures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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